molecular formula C15H14FN3O2 B5482716 7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide

7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide

Cat. No. B5482716
M. Wt: 287.29 g/mol
InChI Key: KTDNDZAWXQKHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide, also known as FIIN-2, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR). FGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Overexpression of FGFR has been linked to various types of cancer, making it a promising target for cancer therapy.

Mechanism of Action

7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide works by selectively targeting FGFR and inhibiting its activity. FGFR is overexpressed in many types of cancer, leading to uncontrolled cell growth and proliferation. By inhibiting FGFR, 7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide can halt the growth of cancer cells and induce apoptosis. Additionally, 7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, further contributing to its anti-cancer effects.
Biochemical and physiological effects:
7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to have a high degree of selectivity for FGFR, with minimal off-target effects. It has also been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In animal models, 7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to reduce tumor growth and metastasis, indicating its potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide in lab experiments is its high selectivity for FGFR, which allows for more precise targeting of cancer cells. However, one limitation is that 7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide may not be effective against all types of cancer, as some tumors may not overexpress FGFR. Additionally, more research is needed to determine the optimal dosage and administration schedule for 7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide.

Future Directions

There are several potential future directions for research on 7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide. One area of interest is the development of combination therapies that include 7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide and other anti-cancer drugs. Another potential direction is the exploration of 7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide as a treatment for other diseases, such as autoimmune disorders or cardiovascular disease. Additionally, further research is needed to optimize the pharmacokinetic properties of 7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide and to better understand its mechanism of action.

Synthesis Methods

7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide can be synthesized through a multi-step process involving the coupling of various reagents. The synthesis starts with the preparation of 7-fluoro-2-iodobenzofuran, which is then reacted with N,N-dimethylformamide dimethyl acetal to obtain 7-fluoro-2-(N,N-dimethylamino)benzofuran. This intermediate is further reacted with 2-chloro-N-(1H-imidazol-2-ylmethyl)acetamide to obtain the desired product, 7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide.

Scientific Research Applications

7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Moreover, 7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide has been found to be more effective than other FGFR inhibitors in suppressing tumor growth in animal models. Therefore, 7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide holds great promise as a potential anti-cancer drug.

properties

IUPAC Name

7-fluoro-N-(1H-imidazol-2-ylmethyl)-N,3-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c1-9-10-4-3-5-11(16)14(10)21-13(9)15(20)19(2)8-12-17-6-7-18-12/h3-7H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDNDZAWXQKHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2F)C(=O)N(C)CC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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